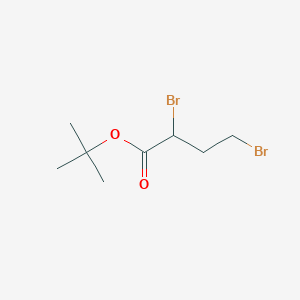

tert-Butyl 2,4-dibromobutyrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2,4-dibromobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14Br2O2/c1-8(2,3)12-7(11)6(10)4-5-9/h6H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELBUWARMJVXDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCBr)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Introduction and Strategic Importance

An In-Depth Technical Guide to tert-Butyl 2,4-dibromobutyrate

This guide provides an in-depth exploration of this compound (CAS No: 77629-96-0), a versatile chemical intermediate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer practical insights into its synthesis, applications, and handling, grounded in established chemical principles.

This compound is a halogenated aliphatic ester that serves as a valuable building block in advanced organic synthesis. Its molecular architecture, featuring two bromine atoms at distinct positions (α and γ to the carbonyl group) and a sterically hindering tert-butyl ester, provides a unique combination of reactivity and stability. The tert-butyl group often acts as a robust protecting group for the carboxylic acid, preventing its participation in reactions until its deliberate removal under specific acidic conditions. The differential reactivity of the C2 and C4 bromine atoms allows for sequential and regioselective transformations, making it a powerful tool for constructing complex molecular scaffolds, particularly heterocyclic systems relevant to medicinal chemistry.

The primary CAS number for this compound is 77629-96-0 .[1][2] It is also referenced by other identifiers, including MDL number MFCD00042954 and Beilstein/REAXYS number 4660530.

Physicochemical Properties: A Quantitative Overview

Understanding the physical and chemical properties of a reagent is fundamental to its effective use in experimental design. The data below has been compiled from various chemical suppliers and databases to provide a reliable reference.

| Property | Value | Source(s) |

| CAS Number | 77629-96-0 | [1][2] |

| Molecular Formula | C₈H₁₄Br₂O₂ | [1][2] |

| Molecular Weight | 302.00 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Density | 1.562 g/mL at 20 °C | [1] |

| Boiling Point | 275.2 °C at 760 mmHg; 85-98 °C at 6 Torr | [1][4] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [1] |

| Refractive Index (n20/D) | 1.486 | [1][5] |

| Storage Temperature | 2-8°C | [1][5] |

| Solubility | Soluble in most organic solvents. | N/A |

| SMILES String | CC(C)(C)OC(=O)C(Br)CCBr | |

| InChI Key | IELBUWARMJVXDU-UHFFFAOYSA-N |

Synthesis Pathway: A Proposed Protocol

While multiple proprietary methods exist, a common and logical laboratory-scale synthesis of this compound involves the esterification of 2,4-dibromobutyric acid. This acid can be prepared from the bromination of γ-butyrolactone. The tert-butylation step leverages the stability of the tert-butyl carbocation generated in situ under acidic conditions.

Diagram of Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from γ-butyrolactone.

Pillar of Trustworthiness: This protocol includes in-process checks and purification steps designed to validate the outcome at each stage. All operations involving corrosive or volatile reagents must be performed in a certified chemical fume hood.

Step 1: Synthesis of 2,4-Dibromobutyric Acid

-

Apparatus Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure the setup is dry and under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: To the flask, add γ-butyrolactone. For each mole of lactone, add approximately 2.5 to 3.0 molar equivalents of 48% hydrobromic acid (HBr).

-

Catalyst Addition: Cautiously add a catalytic amount of phosphorus tribromide (PBr₃), typically 0.05 equivalents. Causality Explanation: PBr₃ facilitates the conversion of the intermediate hydroxyl group to a bromide, driving the reaction towards the desired dibrominated product.

-

Reaction: Heat the mixture to reflux (approximately 120-130°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Isolation: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the product into an organic solvent like diethyl ether or dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2,4-dibromobutyric acid.

Step 2: Esterification to this compound

-

Apparatus Setup: In a separate dry, round-bottom flask equipped with a gas inlet and magnetic stirrer, dissolve the crude 2,4-dibromobutyric acid in anhydrous DCM.

-

Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄). Causality Explanation: The strong acid protonates the isobutylene, generating a stable tert-butyl carbocation which is the active electrophile for the esterification.

-

Esterification Reaction: Bubble isobutylene gas through the cooled solution or add liquefied isobutylene. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours. The reaction is self-validating as the consumption of the starting acid can be monitored by TLC.

-

Quenching and Workup: Carefully quench the reaction by pouring it over an ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, remove the solvent in vacuo. The resulting crude product is then purified by vacuum distillation to yield pure this compound as a colorless to light yellow liquid.

Core Application in Medicinal Chemistry: Synthesis of Azetidine-2-carboxylates

A primary and high-value application of this compound is its role as a precursor to substituted azetidine-2-carboxylic acids.[5] Azetidines are four-membered nitrogen-containing heterocycles that are considered valuable scaffolds in drug discovery. They act as constrained bioisosteres of larger rings like pyrrolidine or piperidine, often improving metabolic stability and binding affinity.

The reaction proceeds via an intramolecular nucleophilic substitution. A primary amine attacks one of the electrophilic carbons bearing a bromine atom, and the resulting intermediate cyclizes to form the stable azetidine ring. The α-bromo ester functionality makes this an ideal substrate for this transformation.

Diagram of Azetidine Ring Formation

Caption: Key application: Cyclization to form an azetidine-2-carboxylate.

Expert Insight: The choice of base and solvent is critical for optimizing yield and minimizing side reactions. A non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is preferred to deprotonate the amine without competing in the substitution reaction. Solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically used to ensure solubility of all reactants. The tert-butyl ester is crucial here, as it is stable to these basic conditions and can be removed later in a synthetic sequence if the free carboxylic acid is desired.

The tert-butyl group is a common motif in drug molecules, often added to enhance metabolic stability or to provide steric bulk that can improve binding to a biological target.[6] By using this compound, chemists can introduce this valuable functional group while simultaneously constructing a key heterocyclic core.

Safety, Handling, and Storage

Ensuring laboratory safety is paramount when working with any chemical reagent, particularly halogenated compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed inside a chemical fume hood.

-

Hazards: While a specific, detailed safety data sheet (SDS) for this exact compound is not universally available in the search results, related brominated esters are known to be corrosive, causing skin and eye burns, and are often lachrymators (substances that cause tearing).[7][8] It is prudent to treat this compound with the same level of caution. It is classified as a combustible liquid.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

-

Inhalation: Move the exposed person to fresh air. If not breathing, provide artificial respiration. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage temperature is between 2°C and 8°C.[1][5]

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the synthesis of complex organic molecules. Its defining features—a stable tert-butyl ester protecting group and two differentially reactive bromine atoms—provide chemists with a reliable and versatile platform for constructing key structural motifs like azetidines. A thorough understanding of its properties, synthesis, and safe handling protocols, as outlined in this guide, is essential for unlocking its full potential in research and development.

References

-

Product information, this compound. P&S Chemicals. [Link]

-

This compound. Aaron Chemicals. [Link]

-

This compound | C8H14Br2O2. PubChem, National Institutes of Health. [Link]

- Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.

- Synthesis method of tert-butyl bromoacetate.

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses Procedure. [Link]

-

This compound. Chongqing Chemdad Co., Ltd. [Link]

-

Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. MDPI. [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

A Novel Finding: 2,4-Di-tert-butylphenol from Streptomyces bacillaris ANS2 Effective Against Mycobacterium tuberculosis and Cancer Cell Lines. PubMed, National Institutes of Health. [Link]

-

2,4-Di-tert-butylphenol | C14H22O. PubChem, National Institutes of Health. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C8H14Br2O2 | CID 5107723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 71725-02-5 [m.chemicalbook.com]

- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to tert-Butyl 2,4-dibromobutyrate: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 2,4-dibromobutyrate, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. The guide will cover its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol, analytical characterization methods, and its primary application in the synthesis of azetidine-2-carboxylic acid derivatives. This document is intended to serve as a practical resource for researchers and professionals in drug discovery and development, offering insights into the causality behind experimental choices and ensuring scientific integrity through self-validating systems and authoritative references.

Introduction: The Strategic Importance of this compound

This compound is a halogenated ester with the molecular formula C8H14Br2O2.[1] Its structure, featuring two bromine atoms at the 2 and 4 positions and a sterically hindering tert-butyl ester group, makes it a valuable and versatile building block in organic synthesis. The differential reactivity of the two carbon-bromine bonds allows for selective transformations, enabling the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a precursor to azetidine-2-carboxylic acid, a non-proteinogenic amino acid that serves as a proline analogue.[2] The incorporation of azetidine-2-carboxylic acid into peptide chains can induce significant conformational changes, making it a valuable tool in the design of peptidomimetics and other bioactive molecules. The tert-butyl ester group in the title compound serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions in later synthetic steps.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C8H14Br2O2 | [1] |

| Molecular Weight | 302.00 g/mol | [1] |

| CAS Number | 77629-96-0 | |

| Appearance | Liquid | |

| Density | 1.562 g/mL at 20 °C | |

| Storage Temperature | 2-8°C |

Synthesis of this compound: A Step-by-Step Protocol

While various synthetic routes can be envisioned, a common and reliable method for the preparation of this compound involves the bromination of a suitable precursor. One logical and frequently utilized precursor is tert-butyl crotonate (tert-butyl (E)-2-butenoate). The addition of bromine across the double bond, followed by a subsequent free-radical bromination at the allylic position, yields the desired product.

Causality Behind Experimental Choices

The choice of tert-butyl crotonate as a starting material is strategic. The tert-butyl ester is resistant to many nucleophilic and basic conditions, ensuring its integrity throughout the bromination steps. The electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic addition, often requiring the use of a radical initiator to facilitate the second bromination at the 4-position.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Detailed Protocol

Materials:

-

tert-Butyl crotonate

-

Bromine (Br₂)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Step 1: Dibromination of the Alkene

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butyl crotonate in carbon tetrachloride.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise with continuous stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Wash the reaction mixture with a saturated sodium thiosulfate solution to quench any unreacted bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude tert-butyl 2,3-dibromobutanoate.

-

-

Step 2: Radical Bromination

-

Dissolve the crude tert-butyl 2,3-dibromobutanoate in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of AIBN to the solution.

-

Heat the mixture to reflux while irradiating with a UV lamp to initiate the radical reaction.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a liquid.

-

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.6 ppm. The protons on the butyrate backbone will appear as multiplets, with the proton at the 2-position being the most downfield due to the adjacent bromine and ester functionalities.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The carbonyl carbon of the ester will appear significantly downfield (around 170 ppm). The carbons attached to the bromine atoms will also be deshielded. The tert-butyl carbons will have characteristic shifts, with the quaternary carbon appearing around 80 ppm and the methyl carbons around 28 ppm.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes are in an approximate 1:1 ratio). The molecular ion peak will be observed as a cluster of peaks. Common fragmentation patterns include the loss of a tert-butyl group and cleavage of the carbon-bromine bonds.

Infrared (IR) Spectroscopy

The IR spectrum will show a strong absorption band corresponding to the C=O stretch of the ester group, typically around 1730-1750 cm⁻¹. C-H stretching and bending vibrations for the alkyl groups will also be present.

Application in Drug Development: Synthesis of Azetidine-2-Carboxylic Acid

The primary and most significant application of this compound is in the synthesis of azetidine-2-carboxylic acid and its derivatives. This is achieved through a cyclization reaction with a primary amine.

Reaction Mechanism

The synthesis proceeds via a tandem nucleophilic substitution. The amine first attacks the more reactive primary carbon bearing a bromine atom (at the 4-position), followed by an intramolecular cyclization where the newly formed secondary amine attacks the carbon at the 2-position, displacing the second bromine atom. The tert-butyl ester is then typically removed by acid hydrolysis to yield the final product.

Experimental Workflow

Caption: Synthesis of Azetidine-2-carboxylic Acid Derivatives.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important synthetic intermediate with a well-defined role in the construction of valuable pharmaceutical building blocks, most notably azetidine-2-carboxylic acid derivatives. This guide has provided a detailed overview of its properties, a plausible and robust synthesis protocol, methods for its analytical characterization, and its key application. By understanding the principles behind its synthesis and reactivity, researchers can effectively utilize this compound in their drug discovery and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

Sources

tert-Butyl 2,4-dibromobutyrate physical properties

An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Application of tert-Butyl 2,4-dibromobutyrate

Introduction

This compound is a bifunctional haloester of significant interest to researchers in organic synthesis and drug development. Its structure incorporates two key features: a sterically hindered tert-butyl ester that serves as a robust protecting group for the carboxylic acid, and two bromine atoms at the C2 and C4 positions, which act as reactive leaving groups. This unique combination makes it a powerful building block, particularly for the construction of strained heterocyclic systems. The differential reactivity of the α- and γ-bromides allows for sequential and regioselective reactions, most notably in the synthesis of azetidine-2-carboxylate derivatives, which are valuable non-proteinogenic amino acid surrogates in medicinal chemistry.

This guide provides a comprehensive overview of the essential physicochemical properties, a validated synthesis protocol, key synthetic applications, and critical safety information for this compound, designed for the practicing research scientist.

Chemical Identity and Molecular Structure

Correctly identifying a chemical reagent is the foundation of reproducible science. The following identifiers and structural representation define this compound.

Caption: Molecular Structure of tert-Butyl 2,4-dibromobutanoate.

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction setup, and purification procedures. The data below has been consolidated from multiple reliable chemical suppliers and databases.

| Property | Value | Source(s) |

| Appearance | Colorless to light yellow liquid | [8][9] |

| Density | 1.562 g/mL at 20 °C | [3][4][6] |

| Boiling Point | 275.2 °C at 760 mmHg85-98 °C at 6 Torr | [4][8] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [4][6][7] |

| Refractive Index (n²⁰/D) | 1.486 | [3][4] |

| Storage Temperature | 2-8 °C (Refrigerate) | [4][6][8] |

Recommended Synthesis Protocol

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Expertise & Causality: This procedure utilizes isobutylene as the tert-butyl source under acidic catalysis. This method is preferable to using tert-butanol as it avoids the generation of water as a byproduct, simplifying the workup and driving the reaction to completion. Dichloromethane (DCM) is chosen as a non-reactive solvent that readily dissolves the starting acid. The reaction is conducted in a sealed, pressure-rated vessel to contain the gaseous isobutylene.

-

Reactor Setup: To a pressure-rated glass vessel equipped with a magnetic stir bar, add 2,4-dibromobutyric acid (1.0 eq) and dry dichloromethane (approx. 2 M concentration).

-

Cooling and Catalysis: Cool the vessel in an ice/water bath to 0 °C. Carefully add concentrated sulfuric acid (0.05 eq) as the catalyst.

-

Addition of Isobutylene: Seal the vessel. Through a gas inlet, condense an excess of isobutylene (2.0-3.0 eq) into the cooled, stirring mixture. The amount can be measured by mass change of the vessel.

-

Reaction: Allow the vessel to slowly warm to room temperature while stirring vigorously. Let the reaction proceed for 12-18 hours. The internal pressure will increase as the vessel warms; ensure the vessel is rated for this pressure.

-

Quenching: After the reaction period, cool the vessel back to 0 °C and carefully vent any remaining isobutylene into a fume hood. Slowly pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Trustworthiness: The NaHCO₃ wash is critical. It neutralizes the sulfuric acid catalyst and quenches any unreacted 2,4-dibromobutyric acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic product layer.

-

-

Extraction: Extract the aqueous layer twice with dichloromethane. Combine all organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation. Given the boiling point of 85-98 °C at 6 Torr, this is an effective method to isolate the pure product from non-volatile impurities.[8]

Core Application: Synthesis of Azetidine-2-Carboxylates

The primary and most valuable application of this compound is its role as a precursor in the synthesis of N-substituted azetidine-2-carboxylates. This reaction is a classic and efficient method for constructing the strained four-membered azetidine ring system.[5]

Mechanistic Rationale: The reaction proceeds via a tandem intramolecular Sₙ2 cyclization. A primary amine (R-NH₂) first attacks the C2 position, displacing the α-bromide. This is the kinetically favored step due to the electron-withdrawing effect of the adjacent ester carbonyl group, which activates the C-Br bond. The resulting 4-bromo-2-aminobutyrate intermediate then undergoes a rapid, intramolecular Sₙ2 reaction where the newly introduced nitrogen atom attacks the C4 position, displacing the second bromide and forming the stable azetidine ring.

Reaction Scheme

Caption: Synthesis of azetidine-2-carboxylates from this compound.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[6][9]

-

Storage: Store in a tightly sealed container in a refrigerator at 2-8 °C.[4][6][8] Some suppliers recommend storage under an inert atmosphere to prevent hydrolysis.[10]

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[9] It is also a lachrymator (causes tears).[9] It is classified as a combustible liquid.[6][7]

GHS Hazard Information

| Hazard Class | Statement |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[9][10] |

| Signal Word | Danger |

| Precautionary Statements | |

| Prevention | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |

| Response | P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.[9] |

| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[9] |

Conclusion

This compound is a highly functionalized and valuable reagent for advanced organic synthesis. Its well-defined physical properties, coupled with its predictable reactivity, make it an essential tool for constructing complex molecular architectures, particularly azetidine-containing compounds sought after in pharmaceutical research. Proper understanding of its properties, synthesis, and handling protocols, as detailed in this guide, is paramount for its safe and effective use in the laboratory.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (2012). CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Aaron Chemicals. (n.d.). 71725-02-5 | MFCD00042954 | this compound. Retrieved from [Link]

-

Chemdad Co., Ltd. (n.d.). This compound Chemical Properties. Retrieved from [Link]

Sources

- 1. This compound | C8H14Br2O2 | CID 5107723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102659588B - Synthesis method of tert-butyl bromoacetate - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin - Google Patents [patents.google.com]

tert-Butyl 2,4-dibromobutyrate synthesis from gamma-butyrolactone

An In-depth Technical Guide: Strategic Synthesis of tert-Butyl 2,4-dibromobutyrate from γ-Butyrolactone

Executive Summary

This technical guide provides a comprehensive, field-proven methodology for the synthesis of this compound, a valuable bifunctional building block in pharmaceutical and fine chemical synthesis. Starting from the readily available and cost-effective feedstock, γ-butyrolactone, this document details a robust two-step synthetic pathway. The process involves an initial phosphorus-catalyzed ring-opening dibromination to yield 2,4-dibromobutyric acid, followed by a sterically-demanding tert-butylation. This guide elucidates the underlying chemical principles, provides detailed, replicable experimental protocols, and emphasizes the causal relationships behind critical process parameters to ensure scientific integrity and successful implementation.

Introduction: Strategic Importance and Synthetic Overview

This compound is a key synthetic intermediate possessing two distinct reactive centers: a sterically hindered ester and two bromine atoms at the C2 and C4 positions. This unique arrangement allows for sequential and selective nucleophilic substitutions, making it an ideal precursor for complex heterocyclic scaffolds and chiral molecules prevalent in modern drug development.

The synthetic approach detailed herein leverages γ-butyrolactone, an economical and non-toxic solvent and chemical intermediate.[1][2] The transformation proceeds via two primary stages:

-

Ring-Opening Dibromination: The stable lactone ring is opened and concurrently brominated at both the α- and γ-positions to form the key intermediate, 2,4-dibromobutyric acid.

-

Tertiary Esterification: The carboxylic acid intermediate is esterified with tert-butanol. This step requires specific conditions to overcome the steric hindrance of the tertiary alcohol and prevent competing elimination reactions.

This guide provides an authoritative framework for executing this synthesis with high fidelity.

Visualized Synthetic Pathway

Caption: Figure 1: Overall Synthetic Scheme

Part I: Synthesis of 2,4-Dibromobutyric Acid Intermediate

Mechanistic Rationale and Causality

The conversion of γ-butyrolactone to 2,4-dibromobutyric acid is a multi-step process occurring in a single pot. The reaction leverages principles of both the Hell-Volhard-Zelinsky (HVZ) reaction for α-bromination and acid-catalyzed ring-opening for γ-bromination.

-

Catalyst Activation: A catalytic amount of phosphorus tribromide (PBr₃), often generated in situ from red phosphorus and bromine, is the true catalyst.[3][4] PBr₃ reacts with the trace amounts of water or the carboxylic acid intermediate to generate hydrogen bromide (HBr).

-

Ring Opening: The HBr protonates the carbonyl oxygen of γ-butyrolactone, activating the lactone for nucleophilic attack by the bromide ion. This cleaves the ester bond, opening the ring to form 4-bromobutyric acid.[5]

-

α-Bromination (HVZ Reaction): PBr₃ reacts with the newly formed 4-bromobutyric acid to generate the corresponding acyl bromide. This acyl bromide readily tautomerizes to its enol form. The electron-rich enol then attacks a molecule of Br₂, resulting in bromination at the α-carbon and regeneration of HBr. Subsequent hydrolysis of the α,γ-dibromo acyl bromide during aqueous workup yields the final product, 2,4-dibromobutyric acid.[3]

This one-pot strategy is efficient as the HBr generated during the HVZ step further catalyzes the ring-opening of any remaining starting material.

Detailed Experimental Protocol: 2,4-Dibromobutyric Acid

Disclaimer: This protocol involves hazardous materials, including bromine and phosphorus tribromide. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

|---|---|---|---|---|

| γ-Butyrolactone | 86.09 | 43.0 g (38.1 mL) | 0.50 | 1.0 |

| Bromine | 159.81 | 167.8 g (54.1 mL) | 1.05 | 2.1 |

| Phosphorus Tribromide | 270.69 | 4.5 g (1.6 mL) | 0.0167 | 0.033 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - | - |

| Deionized Water | 18.02 | 100 mL | - | - |

Procedure:

-

Reaction Setup: Equip a 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubbing solution (e.g., sodium thiosulfate), and an equalizing dropping funnel.

-

Initial Charge: Charge the flask with γ-butyrolactone (1.0 eq) and phosphorus tribromide (0.033 eq).

-

Bromine Addition: Add bromine (2.1 eq) to the dropping funnel. Begin vigorous stirring and add the bromine dropwise to the flask. The initial reaction may be exothermic; maintain a gentle reflux using a heating mantle.

-

Reaction: After the addition is complete, heat the mixture at 110 °C for 18-24 hours. The reaction progress can be monitored by GC-MS. The color of the mixture should fade from deep red to orange/yellow upon completion.

-

Hydrolysis (Work-up): Cool the reaction mixture to room temperature. Cautiously add 100 mL of deionized water. A vigorous reaction with the evolution of HBr gas will occur. Stir the mixture for 1 hour to ensure complete hydrolysis of the acyl bromide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing & Drying: Combine the organic layers and wash with 50 mL of brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Product: The crude 2,4-dibromobutyric acid is obtained as a dense, viscous oil and can often be used in the next step without further purification. Expected yield is typically 80-90%.

Part II: Synthesis of this compound

Mechanistic Rationale and Causality

The esterification of a carboxylic acid with tert-butanol is challenging due to the alcohol's steric bulk, which hinders its nucleophilic attack on the carbonyl carbon. Furthermore, under standard acidic conditions, tertiary alcohols like tert-butanol are highly susceptible to dehydration to form isobutylene.[6][7]

To overcome these challenges, the chosen protocol employs a modified acid-catalyzed esterification:

-

Catalyst: Concentrated sulfuric acid is used as the catalyst to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.

-

Dehydrating Agent: Anhydrous magnesium sulfate is added in significant excess. Its primary role is to act as a powerful water scavenger.[8] By sequestering the water produced during the reaction, it aggressively shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle. This allows the reaction to proceed to high conversion at a moderate temperature, minimizing the competing dehydration of tert-butanol.

Detailed Experimental Protocol: this compound

Disclaimer: This protocol involves the use of a strong, corrosive acid. Handle concentrated sulfuric acid with extreme care and appropriate PPE.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles | Equiv. |

|---|---|---|---|---|

| Crude 2,4-Dibromobutyric Acid | 245.89 | ~100 g (from 0.4 mol GBL) | 0.40 | 1.0 |

| tert-Butanol | 74.12 | 148 g (189 mL) | 2.0 | 5.0 |

| Anhydrous Magnesium Sulfate | 120.37 | 96 g | 0.80 | 2.0 |

| Sulfuric Acid (98%) | 98.08 | 3.9 g (2.1 mL) | 0.04 | 0.1 |

| Dichloromethane (DCM) | 84.93 | 400 mL | - | - |

Procedure:

-

Reaction Setup: In a 1 L round-bottomed flask equipped with a magnetic stirrer, dissolve the crude 2,4-dibromobutyric acid (1.0 eq) in dichloromethane (400 mL).

-

Reagent Addition: Add anhydrous magnesium sulfate (2.0 eq) and tert-butanol (5.0 eq) to the solution.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq).

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 48 hours. The reaction is heterogeneous, and vigorous stirring is essential for good conversion. Monitor progress by TLC or GC-MS.

-

Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (100 mL) and brine (100 mL).

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a clear oil. Expected yield is 30-40% over the two steps.[8]

Integrated Experimental Workflow

The following diagram illustrates the logical flow of the entire two-part synthesis, from initial setup to final purification.

Caption: Figure 2: Detailed Experimental Workflow

Conclusion

This guide presents a scientifically grounded and detailed procedure for the synthesis of this compound from γ-butyrolactone. By explaining the causality behind the choice of reagents and reaction conditions, this document aims to empower researchers and drug development professionals to reliably produce this key synthetic intermediate. The two-step process, involving a robust ring-opening dibromination followed by a carefully controlled tertiary esterification, represents an accessible and effective route for laboratory-scale production.

References

- Organic Syntheses. (n.d.). γ-CROTONOLACTONE.

- Goméz-Quintero, R., et al. (2020).

- Wiley-VCH. (n.d.). Supporting Information. Retrieved from onlinelibrary.wiley.com/doi/10.1002/chem.201602097

- Moore, T., et al. (2004). Chemosynthesis of bioresorbable poly(gamma-butyrolactone) by ring-opening polymerisation: a review.

- ResearchGate. (2018). Organocatalyzed ring-opening copolymerization of α-bromo-γ-butyrolactone with ε-caprolactone for the synthesis of functional aliphatic polyesters. Retrieved from researchgate.

- ResearchGate. (n.d.). Synthesis of lipoic acid derivatives. Retrieved from researchgate.net/figure/Synthesis-of-lipoic-acid-derivatives-1-c-butyrolactone-2-24-dibromobutanoic-acid_fig1_328761002

- Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

- Organic Syntheses. (n.d.). ETHYL γ-BROMOBUTYRATE.

- Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from semanticscholar.org/paper/SYNTHESIS-OF-4-AMINOBUTYRIC-ACID-AND-2-ACID-FROM-Talbot-Gaudry/f71f1e3c3336d3f3f5a2a2e46b0e8c62c3e414c1

- Beilstein Journals. (2021). A two-phase bromination process using tetraalkylammonium hydroxide for the practical synthesis of α-bromolactones from lactones. Retrieved from beilstein-journals.org/bjoc/articles/17/233

- Royal Society of Chemistry. (2021). Facile preparation of biodegradable poly(γ-butyrolactone) via base-assisted ring-opening polymerization. Retrieved from pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc02263a

- Royal Society of Chemistry. (2016). Mechanistic insights into the ring-opening of biomass derived lactones. Retrieved from pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra06771a

- Organic Syntheses. (n.d.). tert-butyl bromoacetate.

- ChemEurope.com. (n.d.). Gamma-Butyrolactone. Retrieved from chemeurope.com/en/encyclopedia/Gamma-Butyrolactone.html

- ChemicalBook. (n.d.). Ethyl 2,4-dibromobutyrate synthesis. Retrieved from chemicalbook.com/synthesis/36847-51-5.htm

- Science.gov. (n.d.). precursors gamma-butyrolactone gbl: Topics by Science.gov. Retrieved from science.gov/topicpages/p/precursors+gamma-butyrolactone+gbl

- Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from en.wikipedia.org/wiki/Γ-Butyrolactone

- PubChem. (n.d.). This compound. Retrieved from pubchem.ncbi.nlm.nih.gov/compound/5107723

- ResearchGate. (2012). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from researchgate.

- Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Retrieved from patents.google.

- Synlett. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from thieme-connect.com/products/ejournals/abstract/10.1055/a-2161-9689

- Google Patents. (n.d.). CN1453263A - Synthesis of gamma-ethyl bromo-butyrate. Retrieved from patents.google.

- ResearchGate. (n.d.). SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. Retrieved from researchgate.

- Asian Journal of Chemistry. (2012). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Retrieved from asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=24_10_2

- Wiley Online Library. (2012). Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. Retrieved from onlinelibrary.wiley.com/doi/10.

- ResearchGate. (2016). Reaction Kinetics of Tert-Butanol Esterification. Retrieved from researchgate.

- ResearchGate. (n.d.). Potassium tert-Butoxide Promoted α-Keto Ester Synthesis via C(O)-N Bond Cleavage of Isatins. Retrieved from researchgate.

- ResearchGate. (n.d.). tert-Butoxide-Assisted Amidation of Esters under Green Conditions. Retrieved from researchgate.

- Science.gov. (n.d.). acid tert-butyl ester: Topics by Science.gov. Retrieved from science.gov/topicpages/a/acid+tert-butyl+ester

- ResearchGate. (n.d.). Convenient Preparation of tert-Butyl Esters. Retrieved from researchgate.

- ResearchGate. (n.d.). Esterification of butyric acid using short secondary alcohols. Retrieved from researchgate.net/figure/Esterification-of-butyric-acid-using-short-secondary-alcohols_fig1_281283679

Sources

- 1. Gamma-Butyrolactone [chemeurope.com]

- 2. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Ethyl 2,4-dibromobutyrate synthesis - chemicalbook [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

mechanism of tert-Butyl 2,4-dibromobutyrate formation

An In-Depth Guide to the Synthesis and Mechanism of tert-Butyl 2,4-dibromobutyrate

Abstract

This compound is a valuable bifunctional building block in organic synthesis, notably utilized in the preparation of azetidine-2-carboxylates and other complex molecular scaffolds.[1] Its synthesis, while conceptually straightforward, involves distinct mechanistic challenges that require careful consideration of reaction conditions to achieve high yields and purity. This guide provides a comprehensive examination of the formation of this compound, focusing on the underlying reaction mechanisms, causality behind protocol choices, and detailed experimental procedures. The synthesis is presented as a two-part process: the formation of the key intermediate, 2,4-dibromobutanoic acid, followed by its sterically hindered esterification with tert-butanol.

Part I: Synthesis of the 2,4-Dibromobutanoic Acid Intermediate

The core of the target molecule is the 2,4-dibrominated four-carbon backbone. A robust and logical synthetic route begins with the readily available and inexpensive cyclic ester, γ-butyrolactone. This pathway involves a nucleophilic ring-opening followed by a regioselective α-bromination.

Step A: Acid-Catalyzed Ring-Opening of γ-Butyrolactone

The initial step is the conversion of γ-butyrolactone to 4-bromobutanoic acid. This transformation is achieved by treatment with hydrobromic acid (HBr), often in the presence of a strong mineral acid like sulfuric acid which acts as both a catalyst and a dehydrating agent.[2]

Mechanistic Rationale: The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution. The carbonyl oxygen of the lactone is first protonated by HBr, which significantly increases the electrophilicity of the carbonyl carbon. The bromide ion (Br⁻), a strong nucleophile, then attacks the carbonyl carbon, leading to the opening of the five-membered ring. A subsequent proton transfer results in the formation of 4-hydroxybutanoyl bromide, which is not isolated. The primary alcohol at the 4-position is then subjected to a nucleophilic substitution (Sₙ2) by another equivalent of bromide, facilitated by protonation of the hydroxyl group by the acidic medium, which converts it into a good leaving group (H₂O).

Caption: Synthetic workflow from γ-butyrolactone to the key acid intermediate.

Step B: α-Bromination via Hell-Volhard-Zelinsky (HVZ) Reaction

With 4-bromobutanoic acid in hand, the next critical transformation is the introduction of a second bromine atom at the α-position (C2). The Hell-Volhard-Zelinsky (HVZ) reaction is the archetypal method for this conversion. This reaction specifically brominates the α-carbon of a carboxylic acid and requires a catalytic amount of phosphorus tribromide (PBr₃) and a full equivalent of molecular bromine (Br₂).

Mechanistic Rationale: The HVZ reaction's efficacy stems from its avoidance of directly attacking the unreactive enol form of the carboxylic acid.

-

Acyl Bromide Formation: PBr₃ first reacts with the carboxylic acid to form an acyl bromide. This intermediate is crucial because it can readily tautomerize.

-

Enolization: The acyl bromide tautomerizes to its enol form. The equilibrium for acyl halide enolization is far more favorable than for the parent carboxylic acid.

-

α-Bromination: The electron-rich enol tautomer then attacks Br₂, with the electrophilic bromine adding to the α-carbon. This step forms the α-bromo acyl bromide intermediate.

-

Hydrolysis: Finally, the addition of water hydrolyzes the α-bromo acyl bromide, regenerating the carboxylic acid functional group and yielding the final 2,4-dibromobutanoic acid product.[3]

Sources

A Guide to the Spectroscopic Characterization of tert-Butyl 2,4-dibromobutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic data for tert-Butyl 2,4-dibromobutyrate, a halogenated ester of significant interest in synthetic organic chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the compound's spectral characteristics. This predictive approach, grounded in data from analogous structures and fundamental spectroscopic theory, offers a robust framework for the identification and characterization of this and similar molecules.

Molecular Structure and Predicted Spectroscopic Overview

This compound possesses a unique molecular architecture that gives rise to a distinct spectroscopic fingerprint. The presence of a bulky tert-butyl group, a chiral center at the α-carbon, and two bromine atoms at different positions along the butyrate chain all contribute to the complexity and interpretative value of its spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The electronegativity of the bromine atoms and the carbonyl group will have a significant deshielding effect on the adjacent protons, causing their signals to appear at a lower field (higher ppm).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| tert-Butyl (9H) | 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a sharp singlet. |

| α-H (1H) | 4.3 - 4.5 | Doublet of doublets (dd) | 1H | This proton is deshielded by both the adjacent bromine atom and the carbonyl group. It will be split by the two diastereotopic protons on the β-carbon. |

| β-CH₂ (2H) | 2.4 - 2.8 | Multiplet (m) | 2H | These diastereotopic protons are coupled to both the α-proton and the γ-protons, resulting in a complex multiplet. |

| γ-CH₂ (2H) | 3.6 - 3.8 | Triplet (t) | 2H | These protons are adjacent to a bromine atom, leading to a downfield shift. They are coupled to the two β-protons, resulting in a triplet. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show six signals, corresponding to the six unique carbon environments. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group are in a shielded environment. |

| tert-Butyl (quaternary C) | ~82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| α-C | ~45-50 | This carbon is directly attached to a bromine atom and is adjacent to the carbonyl group, resulting in a significant downfield shift. |

| β-C | ~35-40 | This methylene carbon is influenced by the adjacent bromine-bearing carbons. |

| γ-C | ~30-35 | This carbon is directly attached to a bromine atom, causing a downfield shift. |

| Carbonyl (C=O) | ~168-172 | The carbonyl carbon of an ester typically resonates in this downfield region. |

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: A standard workflow for acquiring NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the ester functional group and the carbon-bromine bonds.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale |

| ~2980-2850 | C-H (sp³) stretching | Strong | Characteristic of the alkyl portions of the molecule (butyrate chain and tert-butyl group). |

| ~1735 | C=O (ester) stretching | Strong, sharp | The carbonyl stretch of a saturated ester is a prominent and reliable diagnostic peak.[1][2] |

| ~1250 and ~1150 | C-O (ester) stretching | Strong | Esters typically show two C-O stretching bands, one for the C-O bond adjacent to the carbonyl and one for the O-alkyl bond. |

| ~600-500 | C-Br stretching | Medium to Strong | The C-Br stretching vibrations occur in the fingerprint region of the spectrum. The presence of two C-Br bonds may lead to multiple or broadened absorptions in this area. |

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, a simple and effective method for obtaining an IR spectrum is the neat liquid film technique.

-

Prepare the Salt Plates: Ensure two salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid contamination.

-

Apply the Sample: Place a small drop of the neat liquid sample onto the center of one salt plate.

-

Form the Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Acquire the Spectrum: Place the sandwiched plates into the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Clean Up: After analysis, disassemble the plates and clean them thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane or isopropanol) and store them in a desiccator.[3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique for the analysis of relatively small organic molecules.[5]

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound will be characterized by the presence of two bromine atoms, which will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio.[6][7] This leads to M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M and M+2 peaks for fragments with one bromine atom.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 300, 302, and 304, corresponding to the different combinations of bromine isotopes. However, the molecular ion may be weak or absent due to the lability of the molecule under EI conditions.

Key Predicted Fragments:

| m/z | Proposed Fragment | Formation Pathway |

| 245/247 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |

| 223/225 | [M - Br]⁺ | Loss of a bromine radical. |

| 165/167 | [C₄H₆BrO₂]⁺ | Cleavage of the Cβ-Cγ bond. |

| 57 | [C₄H₉]⁺ | Formation of the stable tert-butyl cation. This is often a very prominent peak for tert-butyl esters. |

digraph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[C₈H₁₄Br₂O₂]⁺˙\nm/z 300, 302, 304"];

subgraph "cluster_fragments" { label="Primary Fragmentation Pathways"; bgcolor="#E8F0FE"; F1 [label="[C₄H₅Br₂O₂]⁺\nm/z 245, 247, 249"]; F2 [label="[C₈H₁₄BrO₂]⁺\nm/z 223, 225"]; F3 [label="[C₄H₉]⁺\nm/z 57"]; }

M -> F1 [label="- •C₄H₉"]; M -> F2 [label="- •Br"]; M -> F3 [label="rearrangement"]; }

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for Electron Ionization Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[8]

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the expected spectral features and the principles behind them, scientists can more confidently identify and characterize this molecule in their research and development endeavors. The provided workflows and interpretations serve as a practical resource for both the planning of experiments and the analysis of the resulting data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

- Abraham, R. J., et al. (2004). ¹H chemical shifts in NMR. Part 21-Prediction of the ¹H chemical shifts of molecules containing the ester group: a modelling and ab initio study. Magnetic Resonance in Chemistry, 42(9), 885-896.

-

American Chemical Society. NMR Guidelines for ACS Journals. [Link]

-

ResearchGate. FT-IR spectrum of synthesized t-butyl esters of higher fatty acids. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

ResearchGate. 4-Arylbutan-2-ones: starting materials in the synthesis of novel heme oxygenase inhibitors. [Link]

-

Chemistry Stack Exchange. Calculated 13C NMR Shifts of brominated Carbons. [Link]

-

Research and Reviews. Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. [Link]

-

Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane. [Link]

-

ResearchGate. How to prepare a liquid sample for FTIR spectrum?. [Link]

-

The University of Liverpool Repository. PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

PubMed Central. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

-

PubMed Central. DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. [Link]

-

ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

University of California, Davis. Table of Characteristic IR Absorptions. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

-

ResearchGate. Tert-butyl-dibromophosphane t BuPBr 2 -a new chemical synthesis and first spectroscopic characterization. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Harvard University. Lecture 13: Experimental Methods. [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. [Link]

-

Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

-

Whitman College. GC EI and CI Fragmentation and Interpretation of Spectra. [Link]

-

Kintek Solution. How Do You Prepare Samples For Infrared Spectroscopy?. [Link]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Morganton Scientific. Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. [Link]

-

JEOL. Ionization Methods in Organic Mass Spectrometry. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Canadian Center of Science and Education. Analysis of Butyl Butyrate Mass Spectrum. [Link]

-

YouTube. IR of a Liquid. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Mestrelab Research. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

Vancouver Island University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. researchgate.net [researchgate.net]

- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 5. rroij.com [rroij.com]

- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Safe Handling and Use of tert-Butyl 2,4-dibromobutyrate

This guide provides comprehensive safety protocols and handling procedures for tert-Butyl 2,4-dibromobutyrate (CAS 77629-96-0), a key building block in pharmaceutical and chemical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven methodologies to ensure operational safety and experimental integrity.

Section 1: Compound Profile and Hazard Identification

This compound is a halogenated ester used as a reactive intermediate.[1] Its molecular structure, containing two bromine atoms, imparts specific reactivity and dictates the necessary safety precautions. While comprehensive toxicological data is not fully available, the known information for this compound and structurally similar alkyl bromides necessitates a cautious and well-informed approach to its handling.[2]

Chemical & Physical Properties

A clear understanding of the compound's physical properties is fundamental to its safe handling, particularly in preventing accidental release and ensuring appropriate storage conditions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄Br₂O₂ | [3] |

| Molecular Weight | 302.00 g/mol | [3][4] |

| Appearance | Liquid | [3] |

| Density | 1.562 g/mL at 20 °C | [1][3] |

| Flash Point | 107 °C (224.6 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3][5] |

GHS Classification & Hazard Analysis

Although a specific GHS classification for this compound is not universally harmonized, data from suppliers and analogous compounds (e.g., other brominated esters) suggest the following primary hazards.[2][6] Researchers must consult the most current Safety Data Sheet (SDS) from their supplier.

-

Skin Corrosion/Irritation: Like many alkyl halides, this compound is expected to be a skin irritant.[2] Prolonged contact may lead to redness, inflammation, or chemical burns.

-

Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[2] Some related compounds are classified as causing severe eye damage.[7]

-

Respiratory Irritation: Vapors or aerosols may cause irritation to the respiratory tract.[2][8]

Based on these potential hazards, the following GHS pictograms are relevant:

| Pictogram | Hazard Class |

| Skin Irritant, Eye Irritant, Respiratory Irritant |

| Corrosive (Potential for severe eye/skin damage) |

Section 2: Risk Assessment and Exposure Control

Effective laboratory safety is built on a proactive risk assessment and the implementation of a multi-layered control strategy. The "Hierarchy of Controls" is the established framework for this process, prioritizing the most effective measures.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood .[2] This is non-negotiable. The fume hood contains vapors and protects the researcher from inhalation exposure and potential splashes. All manipulations, including weighing, transferring, and use in reactions, must be performed within the sash of a certified fume hood.

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.[9] The selection of appropriate PPE is critical and must not be compromised.[10]

| PPE Category | Specification | Rationale and Best Practices |

| Eye & Face Protection | Safety goggles with side shields or a full-face shield. | Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes. A face shield should be used when there is a significant risk of splashing.[11] |

| Hand Protection | Nitrile or Butyl rubber gloves. | Halogenated organic compounds can permeate some glove materials. Always check the manufacturer's compatibility chart. Never wear latex gloves. Inspect gloves for holes or degradation before each use and replace them immediately if contaminated.[12] |

| Skin & Body Protection | Flame-retardant laboratory coat. | A lab coat, fully buttoned, is mandatory. For larger quantities or procedures with a higher risk of spills, a chemically resistant apron should be worn over the lab coat.[13] |

| Footwear | Closed-toe shoes made of a non-porous material. | Footwear must cover the entire foot to protect from spills.[14] |

Section 3: Standard Operating Procedures (SOPs)

Adherence to validated SOPs minimizes variability and risk. The following protocols represent best practices for common laboratory manipulations of this compound.

Protocol: Weighing and Preparing a Solution

This protocol is designed to prevent contamination and exposure during the initial handling of the neat material.

-

Pre-Operation Check:

-

Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Don all required PPE (goggles, nitrile gloves, lab coat).

-

Prepare all necessary equipment (spatula, weigh boat/paper, beaker, stir bar, solvent) and place it inside the fume hood.

-

Designate a waste container for contaminated consumables within the fume hood.

-

-

Procedure:

-

Retrieve the bottle of this compound from its 2-8°C storage location.[3] Allow it to equilibrate to room temperature inside the fume hood to prevent moisture condensation on the cap.

-

Carefully uncap the bottle.

-

Using a clean spatula or pipette, transfer the required amount of the liquid to a tared weigh boat or directly into the reaction vessel.

-

Immediately recap the stock bottle securely.

-

Add the solvent to the vessel containing the weighed compound.

-

If any material was spilled, decontaminate the surface immediately as per the spill cleanup protocol (Section 4.2).

-

-

Post-Operation:

-

Dispose of the contaminated weigh boat, pipette tips, and any wipes into the designated halogenated solid waste container.

-

Wipe down the work surface within the fume hood.

-

Return the stock bottle to its designated cold storage.

-

Remove gloves and wash hands thoroughly with soap and water.

-

Workflow: Use in a Typical Synthetic Reaction

This diagram outlines the logical flow for safely incorporating the reagent into a chemical synthesis.

Caption: Standard workflow for using this compound in a synthesis.

Section 4: Storage and Waste Management

Proper storage and disposal are critical components of the chemical lifecycle, essential for preventing accidents and ensuring environmental compliance.

Storage Requirements

-

Temperature: Store in a refrigerator at 2-8°C as recommended.[1][3]

-

Location: Keep in a designated area for reactive and halogenated compounds.

-

Incompatibilities: Store away from strong oxidizing agents, strong bases, and reactive metals.

-

Container: Keep the container tightly sealed to prevent the release of vapors and decomposition from moisture.[2][15] Ensure the original manufacturer's label is intact and legible.

Spill and Decontamination Protocol

In the event of a spill, a prepared response is crucial.

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab and contact emergency response.

-

Contain: If the spill is small and contained within a fume hood, use an inert absorbent material like vermiculite or sand to dike the spill. Do not use combustible materials like paper towels as the primary absorbent.[16]

-

Absorb & Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a designated, labeled container for halogenated solid waste.

-

Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

-

Report: Report the incident to the laboratory supervisor or safety officer.

Waste Disposal

As a brominated organic compound, this compound and any waste containing it must be disposed of as halogenated organic waste .[17][18]

-

Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[19]

-

Solid Waste: All contaminated consumables (gloves, weigh boats, absorbent materials) must be collected in a separate, sealed container labeled "Halogenated Solid Waste."[20]

-

Segregation: Never mix halogenated waste with non-halogenated waste.[21] The disposal costs and procedures are significantly different. Do not dispose of this chemical down the drain under any circumstances.[2]

Section 5: Emergency Procedures

This section provides critical information for responding to an exposure event. A copy of the SDS must be readily accessible at all times.

| Exposure Route | First Aid Procedure |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[2][8] |

| Skin Contact | Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove all contaminated clothing while flushing. If skin irritation occurs or persists, seek medical attention.[2][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][13] |

Fire Fighting: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[11] Vapors may be heavier than air and can travel to an ignition source. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of California, Riverside. Hazardous Waste Segregation. [Link]

-

Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]

-

Temple University. Halogenated Solvents in Laboratories. [Link]

-

U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]

-

PubChem. tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. [Link]

-

U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

-

University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]

-

PubChem. tert-Butyl 4-bromobutanoate. National Center for Biotechnology Information. [Link]

-

Storemasta. Examples of PPE for Various Dangerous Goods Classes. [Link]

-

BESA. Recommended PPE to handle chemicals. [Link]

-

Chemdad. This compound. [Link]

Sources

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. fishersci.com [fishersci.com]

- 3. 2,4-二溴丁酸叔丁酯 technical, ≥85% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C8H14Br2O2 | CID 5107723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 71725-02-5|this compound|BLD Pharm [bldpharm.com]

- 6. tert-Butyl 4-bromobutanoate | C8H15BrO2 | CID 2757253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. epa.gov [epa.gov]

- 10. blog.storemasta.com.au [blog.storemasta.com.au]

- 11. echemi.com [echemi.com]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. bucknell.edu [bucknell.edu]

- 18. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 19. 7.2 Organic Solvents [ehs.cornell.edu]

- 20. benchchem.com [benchchem.com]

- 21. campusoperations.temple.edu [campusoperations.temple.edu]

Introduction: Understanding a Key Synthetic Intermediate

An In-depth Technical Guide to the Storage and Handling of tert-Butyl 2,4-dibromobutyrate